N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a morpholinoethyl group via an oxalamide bridge. The oxalamide linker introduces hydrogen-bonding capacity, which may enhance target binding affinity in biological systems.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(17-3-4-19-5-7-22-8-6-19)16(21)18-12-1-2-13-14(11-12)24-10-9-23-13/h1-2,11H,3-10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGVUGRZHZAWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzo[b][1,4]dioxin core This can be achieved through the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: Its potential biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties could be leveraged in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with dibenzylamine derivatives and heterocyclic analogs synthesized for antiviral applications (e.g., Venezuelan equine encephalitis virus inhibitors) . Below is a detailed comparison based on structural features, theoretical properties, and inferred pharmacological profiles:
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Structural Flexibility vs. In contrast, pyridine (22) and isoquinoline (19) derivatives exhibit rigid scaffolds, which may restrict binding but improve selectivity .
Solubility and logP: The morpholinoethyl group in the target compound likely reduces lipophilicity (lower logP) compared to methoxybenzyl (16) or fluorobenzyl (17) derivatives, enhancing aqueous solubility and bioavailability.
Metabolic Stability: Fluorinated analogs (e.g., 17, 19, 22) incorporate C-F bonds, which resist oxidative metabolism.
Biological Activity: While specific IC₅₀ values are unavailable, ethanamine derivatives (16–18) in demonstrated antiviral activity against Venezuelan equine encephalitis virus. The target compound’s oxalamide group may mimic enzyme substrates or allosteric modulators, offering a novel mechanism compared to amine-based inhibitors .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of oxalamides, which are recognized for their diverse pharmacological properties. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is particularly significant, as it has been associated with various biological activities.
- Molecular Formula : C23H27N3O4
- Molecular Weight : 409.5 g/mol
- CAS Number : 955610-05-6
Structural Characteristics
The compound features a complex structure that includes:
- A dihydrobenzo[b][1,4]dioxin core, which contributes to its biological activity.
- An oxalamide functional group that enhances its potential as a pharmacological agent.
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety can interact with various biological targets. For instance, studies have shown that similar compounds exhibit inhibitory effects on Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells, making such compounds potential candidates for anticancer therapies .
Pharmacological Properties
The biological activities attributed to this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving PARP1 inhibition.
- Neuroprotective Effects : The morpholinoethyl group may enhance the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective benefits.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds through various assays. For example:
- PARP Inhibition Assays : Compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against PARP1, indicating effective inhibition .
- In Silico Studies : Molecular docking studies have suggested favorable interactions with key enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| PARP Inhibition | Similar Compound A | 0.88 | PARP1 |
| PARP Inhibition | Similar Compound B | 5.8 | PARP1 |
| Neuroprotection | N/A | N/A | Potential Neuroprotective Target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
